molecular formula C22H28N2O4S B12474984 3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide

3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B12474984
M. Wt: 416.5 g/mol
InChI Key: MKCQWAOPHFXZIA-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a benzyl group, a methoxy group, and a sulfonamide group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Methoxy Group Addition: The methoxy group can be added through methylation reactions using methylating agents such as methyl iodide.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; sulfonyl chlorides for sulfonamide formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C22H28N2O4S/c1-23(17-18-10-6-5-7-11-18)29(26,27)19-12-13-21(28-2)20(16-19)22(25)24-14-8-3-4-9-15-24/h5-7,10-13,16H,3-4,8-9,14-15,17H2,1-2H3

InChI Key

MKCQWAOPHFXZIA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3

Origin of Product

United States

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